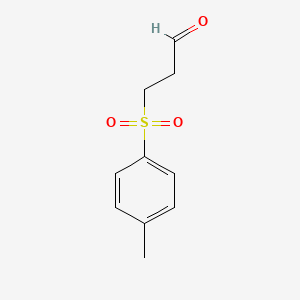
3-(4-Methylbenzene-1-sulfonyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-methylphenyl)sulfonyl)propanal: is an organic compound with the molecular formula C10H12O3S . It is characterized by the presence of a sulfonyl group attached to a propanal moiety, with a 4-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-methylphenyl)sulfonyl)propanal typically involves the reaction of 4-methylbenzenesulfonyl chloride with acrolein . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Step 1: Preparation of 4-methylbenzenesulfonyl chloride by reacting with .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 3-((4-methylphenyl)sulfonyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as or .
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: 3-((4-methylphenyl)sulfonyl)propanoic acid.
Reduction: 3-((4-methylphenyl)sulfonyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-((4-methylphenyl)sulfonyl)propanal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving aldehydes and sulfonyl groups. It serves as a model substrate for investigating the mechanisms of these reactions .
Medicine: They are explored for their antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of 3-((4-methylphenyl)sulfonyl)propanal involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, while the sulfonyl group can participate in electrophilic substitution reactions. These interactions are crucial for its applications in organic synthesis and biological studies .
Comparison with Similar Compounds
- 3-((4-methylphenyl)sulfonyl)propanol
- 3-((4-methylphenyl)sulfonyl)propanoic acid
- 3-((4-methylphenyl)sulfonyl)propylamine
Comparison: Compared to its similar compounds, 3-((4-methylphenyl)sulfonyl)propanal is unique due to the presence of the aldehyde group, which imparts distinct reactivity. The aldehyde group allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
63305-65-7 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonylpropanal |
InChI |
InChI=1S/C10H12O3S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h3-7H,2,8H2,1H3 |
InChI Key |
UYKHILIKRPKVHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dibenzyl 1-methyl-2-{4-oxo-4-[(propan-2-yl)amino]butyl}hydrazine-1,2-dicarboxylate](/img/structure/B14503361.png)
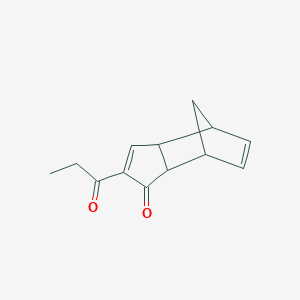

![1-Methyl-3-phenoxy-6-[(propan-2-yl)oxy]pyridazin-1-ium iodide](/img/structure/B14503380.png)
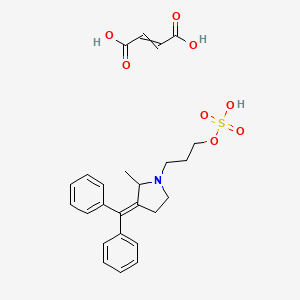
![Ethyl 1-(bromomethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14503388.png)



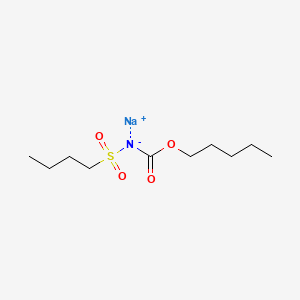
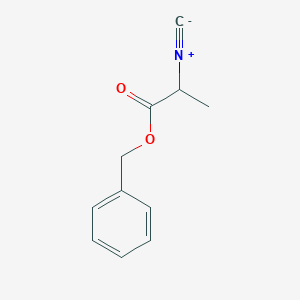
![3-[(4-Methylphenyl)selanyl]prop-2-enamide](/img/structure/B14503433.png)
